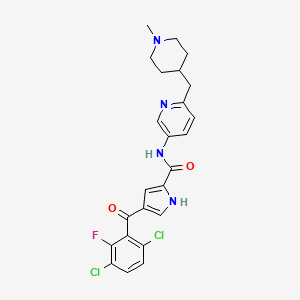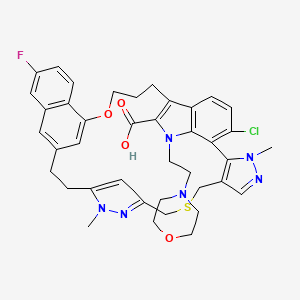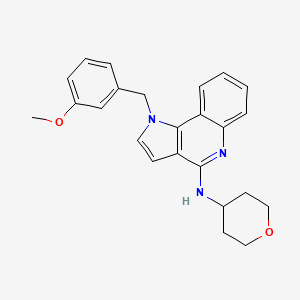![molecular formula C42H59N9O9S B12392124 [Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
[Glp5,Sar9] Substance P (5-11)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Glp5,Sar9] Substance P (5-11) is a synthetic analogue of the naturally occurring neuropeptide Substance P. This compound is specifically designed to mimic the biological activity of Substance P while exhibiting enhanced stability and prolonged duration of action. Substance P is a member of the tachykinin family of neuropeptides and plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Glp5,Sar9] Substance P (5-11) involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeated cycles of deprotection and coupling until the desired sequence is achieved .
Industrial Production Methods
In an industrial setting, the production of [Glp5,Sar9] Substance P (5-11) follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
[Glp5,Sar9] Substance P (5-11) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with modified amino acid sequences .
Wissenschaftliche Forschungsanwendungen
[Glp5,Sar9] Substance P (5-11) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in modulating neurotransmitter release, neuroinflammation, and cell signaling pathways.
Medicine: Explored for its potential therapeutic applications in pain management, inflammatory diseases, and mood disorders.
Wirkmechanismus
The mechanism of action of [Glp5,Sar9] Substance P (5-11) involves its interaction with the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. Upon binding to NK1R, the compound activates intracellular signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in various physiological effects, including pain modulation, inflammation, and mood regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Glp5,(Me)Phe8,Sar9] Substance P (5-11): An analogue with similar effects on NK1R but with a longer duration of action.
[Sar9,Met(O2)11] Substance P: Another analogue that selectively activates NK1R and has been studied for its role in respiratory distress and viral infections.
Uniqueness
[Glp5,Sar9] Substance P (5-11) is unique due to its enhanced stability and prolonged duration of action compared to other analogues. This makes it a valuable tool for studying the physiological and pharmacological effects of Substance P and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C42H59N9O9S |
|---|---|
Molekulargewicht |
866.0 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C42H59N9O9S/c1-25(2)21-31(40(58)47-28(37(44)55)19-20-61-4)46-36(54)24-51(3)42(60)33(23-27-13-9-6-10-14-27)50-41(59)32(22-26-11-7-5-8-12-26)49-39(57)30(15-17-34(43)52)48-38(56)29-16-18-35(53)45-29/h5-14,25,28-33H,15-24H2,1-4H3,(H2,43,52)(H2,44,55)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,49,57)(H,50,59)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
XTRDCKTZKBMHPS-FSJACQRISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


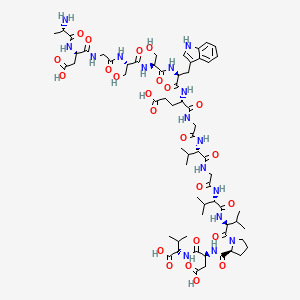
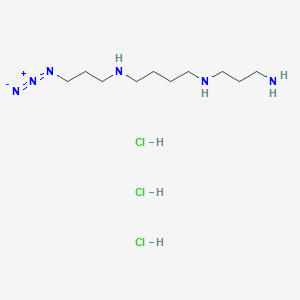


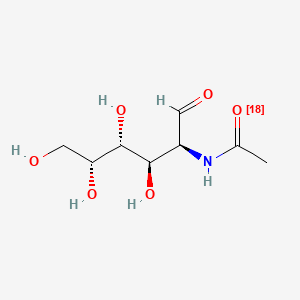
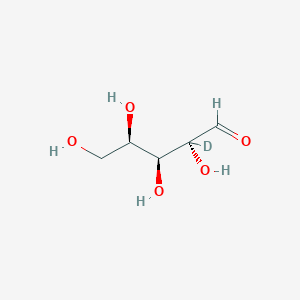
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
